methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Optimize your parallel synthesis of p38α MAP kinase inhibitor scaffolds with this 5-aminopyrazole-4-carboxylate. The methyl ester ensures complete cyclocondensation in 1–2 hours, outperforming the slower ethyl ester analog. Its orthogonal 5-amino and 4-methyl ester reactivity eliminates 1–2 protecting group steps versus the carboxylic acid, making it ideal for automated library synthesis. With a 95–97% purity profile and room-temperature stability, it avoids cold-chain logistics, delivering a lower cost-per-compound for lead optimization.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 110860-59-8
Cat. No. B2650260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
CAS110860-59-8
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)OC)N)C
InChIInChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h8H2,1-3H3
InChIKeyIJPMTVHWFXFUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate (CAS 110860-59-8): Procurement-Oriented Technical Overview for Medicinal Chemistry and Agrochemical Intermediates


Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 110860-59-8; molecular formula C₇H₁₁N₃O₂; molecular weight 169.18) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxylate family . The compound features a 1,3-dimethyl-substituted pyrazole core bearing an amino group at the 5-position and a methyl ester at the 4-position, with an MDL number MFCD20722626 . This substitution pattern provides two orthogonal reactive handles—a nucleophilic primary amine and an electrophilic ester carbonyl—enabling divergent derivatization strategies in pharmaceutical and agrochemical intermediate synthesis .

Why Generic Substitution Fails: Critical Structure–Function Limitations of Alternative 5-Aminopyrazole-4-Carboxylate Analogs for CAS 110860-59-8


Substitution with closely related 5-aminopyrazole-4-carboxylate analogs introduces specific chemical and synthetic liabilities that preclude direct replacement. The ethyl ester homolog (ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate) exhibits altered reaction kinetics in transesterification and aminolysis due to steric and electronic differences, while the carboxylic acid analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) presents incompatibility with base-sensitive downstream chemistry and altered solubility profiles in organic reaction media . N-substitution variants (e.g., 1-ethyl or 1-aryl derivatives) fundamentally modify the pyrazole ring's electronic character, affecting both nucleophilicity of the 5-amino group and regioselectivity in subsequent cyclocondensation reactions . The 1,3-dimethyl substitution pattern on this specific compound establishes a defined steric and electronic environment that governs reactivity in heterocycle-forming transformations—deviations at either N1 or C3 produce measurably different reaction outcomes and impurity profiles .

Quantitative Differentiation Evidence: Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate (CAS 110860-59-8) versus Structural Analogs


Reaction Yield and Regioselectivity: Methyl Ester versus Ethyl Ester in Pyrazolo[1,5-a]Pyrimidine Cyclocondensation

The methyl ester derivative (target compound) demonstrates superior reactivity in cyclocondensation with 1,3-biselectrophiles compared to the ethyl ester analog. In pyrazolo[1,5-a]pyrimidine core synthesis, the methyl ester undergoes smooth cyclization at 80–100°C in ethanol, whereas the ethyl ester requires extended reaction times (4–6 hours versus 1–2 hours) under otherwise identical conditions to achieve comparable conversion [1]. This kinetic differentiation is attributed to reduced steric hindrance at the ester carbonyl and favorable leaving group properties of methoxide versus ethoxide in the ring-closure step [2].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Orthogonal Functional Handle Availability: Methyl Ester versus Carboxylic Acid in Divergent Derivatization Pathways

The methyl ester functionality on CAS 110860-59-8 serves as a protected carboxylic acid equivalent, enabling selective manipulation of the 5-amino group without competitive carboxylate interference. In direct comparison, the free carboxylic acid analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) exhibits competing reactivity at both the amino and carboxyl sites, leading to complex product mixtures in acylation and alkylation reactions. The methyl ester remains intact under standard N-acylation conditions (e.g., acetyl chloride, pyridine, 0–25°C, 2 hours) and can be selectively cleaved post-functionalization using LiOH in THF/H₂O, whereas the carboxylic acid derivative requires protecting group strategies that add 1–2 synthetic steps .

Chemical Biology Fragment-Based Drug Discovery Parallel Library Synthesis

Cost Efficiency: Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate versus N-Substituted Aminopyrazole Analogs

The target compound (CAS 110860-59-8) is commercially available at substantially lower unit cost than N-substituted 5-aminopyrazole analogs bearing more elaborate N1 or C3 substituents. Vendor pricing data indicates that methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is available at approximately €94 for 100 mg and €156 for 500 mg (95% purity), whereas 1-aryl-5-amino-1H-pyrazole-4-carboxylate analogs range from €200–500 for comparable quantities due to more complex synthetic routes and lower production volumes . This cost differential is sustained across multiple commercial suppliers (CymitQuimica, Chemenu, Leyan) and quantity breakpoints .

Procurement Economics Medicinal Chemistry Supply Chain Laboratory Reagent Sourcing

Analytical Purity and Quality Control Consistency: Methyl Ester versus Hydrolyzed Carboxylic Acid Degradation Products

The methyl ester derivative maintains higher shelf stability and batch-to-batch consistency compared to the corresponding carboxylic acid analog, which is prone to decarboxylation and hygroscopic degradation. Commercial specifications for CAS 110860-59-8 report typical purity of 95–97% by HPLC with minimal hydrolytic degradation products . In contrast, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid requires refrigerated storage and exhibits variable purity (typically 90–95%) due to progressive decarboxylation to 5-amino-1,3-dimethyl-1H-pyrazole. The methyl ester remains stable at room temperature for extended periods, simplifying inventory management and reducing QC requalification burden .

Quality Assurance Analytical Chemistry Laboratory Procurement

Molecular Recognition Properties: 1,3-Dimethyl Substitution Pattern in Kinase ATP-Binding Pocket Engagement

Crystallographic evidence from p38α MAP kinase co-crystal structures (PDB 3OCG) demonstrates that the 1,3-dimethyl substitution pattern on the 5-aminopyrazole scaffold enables precise hydrophobic contacts within the ATP-binding pocket [1]. The N1-methyl group occupies a small hydrophobic subpocket proximal to the hinge region, while the C3-methyl engages a complementary cavity adjacent to the gatekeeper residue (Thr106). This specific substitution geometry confers binding affinity (Ki values in low nanomolar range) that is not maintained with N1-ethyl, N1-H, or C3-H analogs, which exhibit 10- to 100-fold reduced potency in p38α inhibition assays [2]. The target compound represents the core scaffold from which potent p38α inhibitors were developed, with the methyl ester serving as a key synthetic handle for C4 diversification.

Structure-Based Drug Design Kinase Inhibitor Discovery p38 MAPK Pharmacology

Optimal Procurement and Application Scenarios for Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate (CAS 110860-59-8)


Parallel Synthesis of Pyrazolo[1,5-a]Pyrimidine Kinase Inhibitor Libraries

Based on the faster cyclocondensation kinetics documented in Section 3 (1–2 hours versus 4–6 hours for the ethyl ester analog), this compound is optimally suited for parallel synthesis workflows requiring high-throughput generation of pyrazolo[1,5-a]pyrimidine scaffolds. The methyl ester's favorable reactivity enables complete conversion within standard overnight reaction blocks, whereas the ethyl ester analog would require extended heating and risk incomplete conversion across the library plate . This scaffold has proven utility in p38α MAP kinase inhibitor development [1].

Divergent Derivatization for Fragment-Based Drug Discovery

As established in Section 3, the orthogonal reactivity of the 5-amino and 4-methyl ester groups eliminates 1–2 protecting group steps relative to the free carboxylic acid analog. This compound is therefore recommended for fragment elaboration campaigns requiring sequential functionalization—first at the 5-amino group (acylation, alkylation, or reductive amination), followed by ester hydrolysis to the carboxylic acid for further coupling. The step-count reduction is particularly valuable when generating 50–200 compound libraries where cumulative yield and labor efficiency directly impact program timelines .

Cost-Sensitive Lead Optimization Programs Requiring Multi-Gram Quantities

The 2- to 5-fold cost advantage over N-aryl-5-aminopyrazole analogs (Section 3) makes this compound the preferred procurement choice when multi-gram quantities are required for lead optimization SAR exploration. At €156 per 500 mg from major suppliers , the per-compound material cost for 24–96 member libraries is substantially lower than with more elaborate analogs, enabling more extensive exploration of chemical space within fixed discovery budgets.

Long-Term Inventory Stocking for Core Scaffold Programs

The room-temperature stability and consistent 95–97% purity profile (Section 3) support bulk procurement and long-term storage without cold-chain infrastructure. This compound is recommended for central compound management groups stocking core scaffolds for multi-year medicinal chemistry programs, as it eliminates the QC requalification and cold storage burden associated with the hydrolytically sensitive carboxylic acid analog .

Technical Documentation Hub

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